molecular formula C7H8FNS B13411878 2-(Aminomethyl)-5-fluorobenzene-1-thiol CAS No. 717092-78-9

2-(Aminomethyl)-5-fluorobenzene-1-thiol

Cat. No.: B13411878
CAS No.: 717092-78-9
M. Wt: 157.21 g/mol
InChI Key: NPCODDYTBZZKTE-UHFFFAOYSA-N
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Description

2-(aminomethyl)-5-fluorobenzenethiol is an organic compound that features both an aminomethyl group and a fluorine atom attached to a benzene ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-5-fluorobenzenethiol typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(aminomethyl)-5-fluorobenzenethiol may involve large-scale chemical reactors and continuous flow processes. The use of environmentally friendly reagents and adherence to green chemistry principles is emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-5-fluorobenzenethiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution of the fluorine atom can result in various substituted benzene derivatives .

Scientific Research Applications

2-(aminomethyl)-5-fluorobenzenethiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-5-fluorobenzenethiol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and stability. The thiol group can interact with metal ions and other thiol-containing compounds, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

717092-78-9

Molecular Formula

C7H8FNS

Molecular Weight

157.21 g/mol

IUPAC Name

2-(aminomethyl)-5-fluorobenzenethiol

InChI

InChI=1S/C7H8FNS/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2

InChI Key

NPCODDYTBZZKTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)S)CN

Origin of Product

United States

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